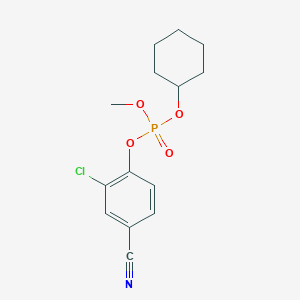
N-Dodecyl-L-methioninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Dodecyl-L-methioninamide is an organic compound that belongs to the class of amides. It is derived from methionine, an essential amino acid, and features a long dodecyl (12-carbon) alkyl chain. This compound is known for its surfactant properties, making it useful in various applications, including detergents and permeation enhancers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-L-methioninamide typically involves the reaction of dodecylamine with L-methionine. The process can be carried out under mild conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance efficiency and yield. The final product is typically purified using large-scale chromatography or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-Dodecyl-L-methioninamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The dodecyl chain can participate in substitution reactions, particularly at the terminal carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the dodecyl chain.
Applications De Recherche Scientifique
N-Dodecyl-L-methioninamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis and stabilization of nanoparticles.
Biology: Employed in membrane protein studies to solubilize and stabilize proteins.
Medicine: Investigated for its potential as a permeation enhancer in drug delivery systems.
Industry: Utilized in the formulation of detergents and cleaning agents due to its surfactant properties
Mécanisme D'action
The primary mechanism of action of N-Dodecyl-L-methioninamide involves its surfactant properties. The compound can interact with lipid bilayers, disrupting membrane integrity and enhancing permeability. This makes it useful in applications such as drug delivery, where it can facilitate the transport of therapeutic agents across biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Dodecyl-β-D-maltoside: Another surfactant used in membrane protein studies.
N-Decyl-β-D-maltoside: Similar to N-Dodecyl-β-D-maltoside but with a shorter alkyl chain.
N-Octyl-glucoside: A non-ionic detergent with a shorter alkyl chain compared to N-Dodecyl-L-methioninamide.
Uniqueness
This compound is unique due to its combination of a long dodecyl chain and the presence of the methionine moiety. This structure imparts specific properties, such as enhanced interaction with lipid bilayers and potential biological activity, making it distinct from other surfactants and amides.
Propriétés
Numéro CAS |
60654-03-7 |
|---|---|
Formule moléculaire |
C17H36N2OS |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
(2S)-2-amino-N-dodecyl-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C17H36N2OS/c1-3-4-5-6-7-8-9-10-11-12-14-19-17(20)16(18)13-15-21-2/h16H,3-15,18H2,1-2H3,(H,19,20)/t16-/m0/s1 |
Clé InChI |
JNPJZJLQFQDANL-INIZCTEOSA-N |
SMILES isomérique |
CCCCCCCCCCCCNC(=O)[C@H](CCSC)N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)C(CCSC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14602831.png)




![3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid](/img/structure/B14602863.png)
![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-](/img/structure/B14602875.png)



![3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14602897.png)

